MFCD00167753

Description

Historical Context and Evolution of Uronium-Based Coupling Reagents

The development of coupling reagents has been a pivotal aspect of organic synthesis, particularly for the construction of peptides. Early methods often relied on carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), which was first reported in 1955. highfine.com While effective, carbodiimide-based couplings were prone to side reactions, including racemization of chiral centers and the formation of difficult-to-remove byproducts like dicyclohexylurea. highfine.com

To address these limitations, additives were introduced to be used in conjunction with carbodiimides. 1-Hydroxybenzotriazole (B26582) (HOBt) emerged as a key additive that could suppress racemization and improve reaction efficiency. highfine.com This led to the development of "onium" salts, which incorporated the activating moiety into a single, stable compound. The first of the phosphonium-type reagents, BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), was introduced in 1975. highfine.com

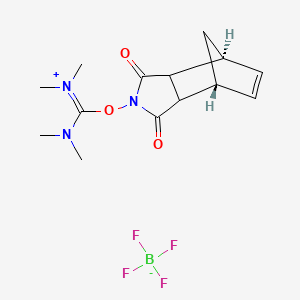

HBTU (MFCD00167753) was introduced in 1978 as a member of the uronium/aminium class of coupling reagents. researchgate.netwikipedia.org It offered a significant advantage by combining the activating properties of the uronium salt with the racemization-suppressing benefits of the HOBt moiety in one molecule. researchgate.net Though initially presumed to have a uronium structure, later X-ray analysis revealed that HBTU exists as an aminium salt. researchgate.net The success of HBTU spurred the development of a wide array of analogous reagents, including HATU, HCTU, and TBTU, each with nuanced properties tailored for specific synthetic challenges. highfine.com

Foundational Role of this compound in Organic Synthesis and Polymer Chemistry

The primary application of this compound (HBTU) lies in its ability to activate carboxylic acids for coupling with amines to form amide bonds. This is particularly crucial in peptide synthesis, where the stepwise addition of amino acids requires high efficiency and preservation of stereochemical integrity. nih.gov HBTU's mechanism involves the formation of a highly reactive HOBt-ester intermediate, which readily reacts with an incoming amine nucleophile. researchgate.net This pathway is highly efficient and minimizes the risk of racemization, a critical factor in the synthesis of biologically active peptides. wikipedia.org Its high reactivity has made it indispensable for coupling sterically hindered or N-methylated amino acids, which are often challenging for other coupling reagents. highfine.com

Beyond standard peptide synthesis, HBTU has been employed in the synthesis of complex natural products and other organic molecules. For example, it has been used in macrocyclization reactions, a key step in the synthesis of many cyclic peptides and natural products. highfine.com Its utility also extends to the formation of other functional groups, including the synthesis of acid azides and ureas from carboxylic acids. researchgate.net

In the realm of polymer chemistry, HBTU is utilized in several key areas. One significant application is in solid-phase synthesis, where it is used to attach molecules, including the initial amino acid in peptide synthesis, to polymer supports. bioorganica.org.ua This process is fundamental for building complex molecules on a solid resin. Furthermore, HBTU is employed in the synthesis of polymer-drug conjugates, where a therapeutic agent is covalently bonded to a polymer backbone. rsc.org This is a critical technology in drug delivery, as it can improve the solubility, stability, and pharmacokinetic profile of a drug. mdpi.com For instance, HBTU has been used to couple drugs or imaging agents to peptide-based polymeric structures. rsc.org It is also instrumental in the synthesis of polyamide dendrimers and in the elongation of polyamide linkers on silica (B1680970) polymer supports. bioorganica.org.ua

Scope and Significance of this compound in Academic Research

The impact of this compound (HBTU) on academic research is extensive, primarily due to its reliability and efficiency in peptide and amide bond synthesis. Its widespread use has enabled the synthesis of countless peptides for biochemical and pharmacological studies. Academic research has also explored the nuances of HBTU's reactivity, comparing it with other coupling reagents to define the optimal conditions for specific synthetic challenges.

Detailed research has demonstrated HBTU's superior performance in many cases, particularly in reducing side reactions and improving yields for complex peptide sequences. creative-peptides.com For example, research has shown that HBTU can effectively inhibit the dehydration of asparagine and glutamine side chains, a common side reaction in peptide synthesis. creative-peptides.com

Furthermore, academic investigations have expanded the application of HBTU beyond its traditional role. A notable example is the HBTU-mediated conjugate addition of HOBt to E-vinylogous γ-amino acids, leading to the synthesis of novel β-benzotriazole N-oxide substituted γ-amino acids. rsc.org This demonstrates the reagent's utility in forming C-N bonds in non-traditional contexts. In materials science, HBTU has been identified as an effective corrosion inhibitor for metals in acidic environments. highfine.com

The following table provides a summary of key research findings related to this compound:

| Research Area | Key Findings | Citations |

| Peptide Synthesis | High coupling efficiency, low racemization, and effective for sterically hindered amino acids. | wikipedia.orghighfine.com |

| Organic Synthesis | Used for the synthesis of acid azides, ureas, and in macrocyclization reactions. | highfine.comresearchgate.net |

| Polymer Chemistry | Employed in solid-phase synthesis, creation of polymer-drug conjugates, and synthesis of polyamide dendrimers. | bioorganica.org.uarsc.org |

| Novel Reactions | Mediates conjugate addition of HOBt to γ-amino acids. | rsc.org |

| Materials Science | Acts as an effective corrosion inhibitor for metals. | highfine.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

[dimethylamino-[[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]oxy]methylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N3O3.BF4/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;2-1(3,4)5/h5-6,8-11H,7H2,1-4H3;/q+1;-1/t8-,9+,10?,11?; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTWWFCCBWWXSA-NYLBFTITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2[C@@H]3C[C@H](C2C1=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BF4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Modifications of Mfcd00167753

Established Synthetic Pathways for MFCD00167753

This compound is a uronium compound derived from N-hydroxy-5-norbornene-2,3-dicarboximide. epa.govpeptide.com While the specific, detailed synthetic pathway for the preparation of this compound from its precursors was not extensively detailed in the consulted literature, its classification as a uronium salt derived from N-hydroxy-5-norbornene-2,3-dicarboximide suggests a synthesis involving the reaction of N-hydroxy-5-norbornene-2,3-dicarboximide with a tetramethyluronium-generating reagent and a tetrafluoroborate (B81430) source. N-hydroxy-5-norbornene-2,3-dicarboximide itself can be synthesized from 5-norbornene-2,3-dicarboxylic anhydride (B1165640) and hydroxylamine (B1172632) hydrochloride. google.com

Advanced Derivatization Strategies Utilizing this compound

This compound's primary function in derivatization strategies lies in its efficacy as a coupling reagent for the formation of amide and ester bonds. This capability is central to the synthesis of a wide array of organic molecules and bioconjugates. oakwoodchemical.combritannica.com

The core functional group transformation mediated by this compound is the conversion of carboxylic acids into activated species that subsequently react with amines or alcohols to form amides or esters. google.comoakwoodchemical.combritannica.com This is a fundamental transformation in organic synthesis, enabling the construction of diverse molecular architectures. This compound has been applied in the synthesis of various peptide analogs and derivatives by facilitating the formation of peptide bonds. google.comntu.edu.sgntu.edu.sg Its use in solid-phase peptide synthesis, including in aqueous environments, highlights its versatility in creating complex peptide structures. epa.govntu.edu.sg The reagent is reported to promote the formation of activated esters, such as N-hydroxysuccinimide esters, and oxazolones, which are intermediates in certain coupling processes. google.com

While this compound is a highly effective coupling reagent, the consulted literature does not provide extensive details on its direct role in dictating chemo- or regioselectivity in reactions beyond its inherent reactivity towards activating carboxylic acids in the presence of amines or alcohols. The selectivity observed in reactions utilizing this compound is primarily related to its efficiency in promoting amide or ester formation while minimizing side reactions like racemization, particularly in peptide synthesis. epa.govgoogle.comntu.edu.sg This characteristic is crucial for maintaining the stereochemical integrity of products. However, specific examples where this compound actively directs a reaction to occur at one functional group or one site within a molecule over another, independent of its carboxyl-activating role, were not a prominent feature of the search results.

Mechanistic Investigations of Mfcd00167753 Mediated Reactions

Elucidation of Reaction Mechanisms in Amide and Ester Bond Formation

TNTU functions as a coupling reagent for the formation of amide and ester bonds by activating carboxylic acids towards nucleophilic attack by amines or alcohols youtube.combiosynth.com. The mechanism is understood to involve the reaction of the carboxylic acid with the uronium salt, typically in the presence of a base, to form an activated intermediate. This intermediate is then susceptible to attack by the amine or alcohol nucleophile, leading to the formation of the desired amide or ester bond.

Based on studies of similar uronium coupling reagents like HATU and HBTU, the proposed mechanism for amide and ester formation mediated by uronium salts involves the deprotonation of the carboxylic acid, followed by nucleophilic attack of the carboxylate anion on the activated uronium center researchgate.netmychemblog.comwikipedia.org. This interaction leads to the displacement of the activating group (the norbornene-2,3-dicarboximido moiety in the case of TNTU) and the formation of an active ester intermediate guidechem.comthieme-connect.deresearchgate.netsigmaaldrich.com. The active ester is a highly reactive species that readily undergoes aminolysis (reaction with an amine) or alcoholysis (reaction with an alcohol) to yield the amide or ester product, respectively mychemblog.comguidechem.comuniurb.it.

The norbornene-2,3-dicarboximido group, after being displaced from the uronium salt, becomes the activating group in the newly formed active ester. This group is structurally related to N-hydroxyimides and N-hydroxyazoles commonly used as additives (e.g., HOBt, HOAt, HONb) in coupling reactions to enhance reactivity and suppress side reactions mychemblog.combachem.commdpi.com.

Stereochemical Control and Racemization Studies in Peptide Synthesis

In peptide synthesis, where the formation of amide bonds between amino acids is central, maintaining the stereochemical integrity of the chiral α-carbon centers is crucial for preserving the biological activity of the resulting peptide researchgate.netorganic-chemistry.org. Racemization, the loss of stereochemical purity, is a significant challenge in peptide coupling reactions mychemblog.combachem.comresearchgate.netstanford.edusigmaaldrich.com.

Uronium salts, including TNTU, are widely used in peptide synthesis ntu.edu.sgjpt.compeptide.com. While efficient in promoting coupling, the activation of the carboxylic acid can render the α-carbon susceptible to racemization, particularly under basic conditions bachem.comresearchgate.net. The primary mechanisms for racemization in peptide synthesis involve the formation of a highly reactive and configurationally unstable oxazol-5(4H)-one intermediate or direct α-hydrogen abstraction by a base bachem.comresearchgate.netorganic-chemistry.org.

The use of additives, such as N-hydroxybenzotriazole (HOBt) or N-hydroxy-7-azabenzotriazole (HOAt), is common practice with uronium coupling reagents to mitigate racemization mychemblog.combachem.comsigmaaldrich.com. These additives react with the initial activated intermediate (e.g., O-acylisourea from carbodiimides or the intermediate formed with uronium salts) to form a less reactive, but configurationally more stable, active ester (e.g., HOBt ester, HOAt ester) thieme-connect.destanford.edulibretexts.orgmerckmillipore.com. The norbornene-2,3-dicarboximido group in TNTU is itself a potential leaving/activating group that can form an active ester. Studies on related N-hydroxyimides, such as N-hydroxy-5-norbornene-2,3-dicarboximide (HONb), have shown their effectiveness in reducing racemization during coupling reactions mychemblog.com. TNTU's structure, incorporating this moiety, suggests it may contribute to reduced racemization compared to reagents without such an internal activating group, although external additives are often still employed for optimal stereochemical control, especially with challenging sequences.

Characterization of Reaction Intermediates and Transition States

The mechanism of uronium-mediated coupling involves the formation of transient intermediates and transition states. As discussed above, a key intermediate is the activated ester formed between the carboxylic acid and the activating group derived from the uronium salt mychemblog.comguidechem.comthieme-connect.deresearchgate.netsigmaaldrich.comsigmaaldrich.com. In the case of TNTU, this is likely an ester of the carboxylic acid with the norbornene-2,3-dicarboximide moiety.

The formation of this active ester proceeds through a transition state involving the nucleophilic attack of the carboxylate on the uronium center solubilityofthings.comlibretexts.orgyoutube.comresearchgate.net. Subsequent reaction of the active ester with an amine or alcohol also proceeds through a transition state, leading to the displacement of the activating group and formation of the final product solubilityofthings.comlibretexts.org.

In peptide synthesis, the formation of oxazol-5(4H)-one is a critical intermediate involved in the racemization pathway bachem.comresearchgate.netorganic-chemistry.org. This cyclic intermediate forms from the activated amino acid and can rapidly epimerize at the α-carbon. The presence of additives like HOBt or the norbornene-2,3-dicarboximido group from TNTU is believed to favor the formation of the more stable active ester over the reactive oxazolone, thereby suppressing racemization mychemblog.combachem.com.

While direct spectroscopic characterization of all transient intermediates and transition states in TNTU-mediated reactions can be challenging, studies on similar coupling reagents using techniques like NMR, IR, and mass spectrometry, along with computational methods like DFT, have provided significant insights into these reactive species solubilityofthings.comthieme-connect.deresearchgate.netyoutube.comresearchgate.net.

Mechanistic Aspects of Cationic Polymerization Initiated by MFCD00167753

TNTU is also recognized as an effective initiator for cationic polymerization rsc.orgnih.govyoutube.com. Cationic polymerization is a chain-growth polymerization in which the active center is a cation, typically a carbocation or an oxonium ion youtube.comscribd.comntu.edu.sgmit.edu. This type of polymerization is particularly effective for monomers with electron-donating substituents that can stabilize the positive charge of the propagating species scribd.commit.edu.

The mechanism of cationic polymerization generally comprises three key steps: initiation, propagation, and termination youtube.comscribd.comntu.edu.sgmit.eduntu.edu.iq.

Initiation Pathways and Active Species Identification

Initiation in cationic polymerization involves the generation of a cationic species that adds to a monomer molecule, creating a new cationic center and starting the polymer chain growth youtube.comscribd.comntu.edu.sgmit.edudspaces.org. Initiators for cationic polymerization can include protic acids, Lewis acids (often with a co-initiator), or stable carbocation salts scribd.commit.edudspaces.org.

As a uronium salt, TNTU contains a pre-existing positive charge. While specific detailed mechanisms for TNTU as a cationic polymerization initiator were not extensively detailed in the search results, uronium salts can act as sources of electrophilic species. Initiation by uronium salts can potentially occur through the direct transfer of a cation to the monomer or via the generation of a Brønsted acid in the presence of a co-initiator (such as water or an alcohol), which then protonates the monomer stanford.eduscribd.commit.edudspaces.orgtuwien.at. The tetrafluoroborate (B81430) counterion (BF4-) in TNTU is a weakly nucleophilic anion, which is desirable in cationic polymerization as it is less likely to terminate the growing cationic chain by combination mit.edudspaces.org.

The active species in cationic polymerization initiated by TNTU is expected to be a carbocation or oxonium ion formed from the monomer upon initiation youtube.comscribd.comntu.edu.sgmit.edu. This positively charged species is responsible for the subsequent chain propagation.

Chain Propagation and Termination Mechanisms

Chain propagation in cationic polymerization involves the rapid, sequential addition of monomer molecules to the growing cationic chain end youtube.comscribd.comntu.edu.sgmit.edudspaces.org. The carbocation or oxonium ion at the end of the polymer chain reacts with the double bond or heteroatom of a monomer, extending the polymer chain and regenerating a new cationic center at the new chain end youtube.comntu.edu.sgmit.edu.

Termination in cationic polymerization can occur through several pathways, which lead to the deactivation of the cationic propagating species and the cessation of chain growth youtube.comscribd.commit.eduntu.edu.iqresearchgate.net. Common termination mechanisms include:

Combination with the counterion: The cationic chain end combines with the anionic counterion (tetrafluoroborate in the case of TNTU) to form a neutral species, terminating the chain.

Chain transfer to monomer: The cationic chain end abstracts an atom (often a proton) from a monomer molecule, terminating the growing chain and generating a new initiating species (a new carbocation from the monomer).

Chain transfer to solvent or added chain transfer agent: Similar to chain transfer to monomer, but involving the solvent or a specific chain transfer agent.

Unimolecular rearrangement: The cationic chain end can undergo internal rearrangement, leading to a stable, non-propagating species.

The specific termination mechanisms that predominate depend on the monomer, solvent, temperature, and the nature of the counterion stanford.edumit.edu. The weakly nucleophilic nature of the tetrafluoroborate counterion in TNTU is expected to favor chain propagation over termination by combination, potentially leading to longer polymer chains or allowing for controlled polymerization under suitable conditions mit.edudspaces.org. Chain transfer reactions, particularly to monomer, are significant in many cationic polymerizations and can influence the molecular weight and architecture of the resulting polymer researchgate.net.

Kinetic and Thermodynamic Profiling of this compound Reactivity

Understanding the kinetics and thermodynamics of reactions mediated by TNTU is essential for optimizing reaction conditions, controlling product yield and selectivity, and predicting reaction outcomes ntu.edu.sgntu.edu.iqntu.edu.twonlinereg.in. Kinetic studies focus on the rates of the individual steps in the reaction mechanism (initiation, propagation, termination, and side reactions) and how these rates are influenced by factors such as reactant concentrations, temperature, solvent, and catalysts or additives ntu.edu.iqonlinereg.in. Thermodynamic studies provide information about the energy changes associated with the reactions, including enthalpy, entropy, and Gibbs free energy, which determine the feasibility and equilibrium of the process researchgate.netntu.edu.sgntu.edu.iqntu.edu.twonlinereg.in.

While detailed kinetic and thermodynamic studies specifically on TNTU were not prominently featured in the search results, research on similar uronium coupling reagents and cationic polymerization initiators provides a framework for understanding TNTU's reactivity. Studies on amide bond formation using other coupling agents have employed techniques like reaction calorimetry to measure reaction rates and determine rate constants for different steps, such as the formation of activated intermediates thieme-connect.de. These studies highlight the influence of factors like pH and the nature of the reactants and additives on reaction kinetics thieme-connect.de.

In cationic polymerization, kinetic studies typically involve monitoring monomer consumption and polymer molecular weight over time to determine the rates of initiation, propagation, and termination mit.edu. The living nature of some cationic polymerizations, where termination is minimized, allows for better control over molecular weight and molecular weight distribution stanford.edudspaces.org. Thermodynamic considerations are important for determining the ceiling temperature of polymerization, above which polymerization is no longer favorable dspaces.org.

Applications of Mfcd00167753 in Chemical Synthesis and Materials Science

Advanced Organic Synthesis

MFCD00167753 is widely utilized as a reagent in organic synthesis, facilitating various transformations essential for constructing complex molecules and synthesizing important organic compounds wikipedia.orgwikipedia.org.

Peptide and Oligomer Synthesis with Low Racemization

This compound serves as a coupling reagent in peptide synthesis wikipedia.orgwikipedia.orgwikipedia.org. Peptide synthesis involves the formation of amide bonds between amino acids, a process that requires the activation of the carboxyl group of one amino acid to react with the amino group of another fishersci.finih.gov. A critical challenge in this process is racemization, where the stereochemical integrity of the amino acid is lost, leading to the formation of undesired epimers nih.govwikipedia.org. Uronium salts, such as this compound, are recognized for their efficiency in peptide coupling reactions, often resulting in quick reaction times and minimal racemization fishersci.fiadvancedchemtech.com. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) in conjunction with uronium coupling reagents can further suppress racemization, contributing to the synthesis of peptides with high stereochemical purity fishersci.finih.govadvancedchemtech.com. This low racemization is a key advantage compared to some other coupling agents, such as carbodiimides, which can be more prone to epimerization fishersci.finih.gov.

Construction of Complex Molecular Architectures

As a reagent in organic synthesis, this compound plays a role in the formation of complex molecular structures wikipedia.orgwikipedia.org. The ability to efficiently form amide and ester bonds makes coupling reagents like this compound valuable tools in assembling intricate molecular frameworks bioregistry.io. While specific examples of complex architectures built solely with this compound are not detailed in the provided information, its general application in this area highlights its utility in facilitating key bond formations required for the synthesis of complex organic molecules, which can be relevant in fields like pharmaceuticals and agrochemicals wikipedia.orgwikipedia.org.

Activation of Carboxylic Acids for Diverse Coupling Reactions

This compound is described as an effective reagent for activating carboxylic acids wikipedia.org. The activation of a carboxylic acid is a prerequisite for its reaction with nucleophiles to form various functional groups, such as amides and esters fishersci.fi. Coupling reagents achieve this by reacting with the carboxylic acid to form a reactive intermediate that is readily attacked by a nucleophile fishersci.fi. As a uronium-based coupling reagent, this compound facilitates the activation of carboxylic acids, enabling their participation in diverse coupling reactions beyond peptide bond formation, potentially including esterification and other acylation processes wikipedia.org.

Polymer Chemistry and Polymer Science

This compound also finds application in the field of polymer chemistry, particularly in the synthesis of new polymeric materials wikipedia.orgwikipedia.org.

Synthesis of Tailored Polymeric Materials

This compound is utilized as a highly effective initiator for cationic polymerization wikipedia.orgwikipedia.org. Cationic polymerization is a type of chain polymerization where the growth of the polymer chain is mediated by a cationic active center. Initiators play a crucial role in starting this process, and the choice of initiator can influence the polymerization rate, molecular weight, and architecture of the resulting polymer. By acting as an initiator, this compound enables the synthesis of advanced polymer materials with properties that can be specifically designed or "tailored" for various applications wikipedia.orgwikipedia.org. This includes potential applications in areas such as specialty coatings and adhesives, where specific polymer characteristics are required for enhanced performance wikipedia.orgwikipedia.org.

Development of Biodegradable Polymers

The compound is reported to play a role in the synthesis of biodegradable polymers wikipedia.orgwikipedia.org. Biodegradable polymers are materials that can undergo degradation through biological processes, offering environmental advantages over traditional non-biodegradable plastics. While the precise mechanism of this compound's involvement in the synthesis of biodegradable polymers is not detailed in the provided information, its function as a polymerization initiator wikipedia.orgwikipedia.org suggests it is involved in the formation of the polymer chains from monomers that yield biodegradable materials. This contributes to the development of more sustainable materials for various industries wikipedia.orgwikipedia.org.

Controlled Polymerization Techniques

This compound is noted for its utility in chemical synthesis, particularly as a coupling reagent. It has been employed in the synthesis of esters and amides, finding specific application in peptide synthesis under aqueous conditions. cymitquimica.comissuu.comtcichemicals.comchemimpex.com

Beyond its role as a coupling reagent, this compound is indicated as an effective initiator for cationic polymerization, a process that enables the creation of advanced polymeric materials with tailored properties. chemimpex.comntu.edu.sg Cationic polymerization involves the use of electrophilic initiators, such as certain acids or Lewis acids, to initiate chain growth mit.edupslc.ws. While traditional cationic polymerization can be rapid, achieving controlled or "living" characteristics, which allow for better control over molecular weight and polydispersity, can be challenging and often requires specific conditions and initiator systems mit.edunih.govmdpi.comnih.gov. The provided search results generally mention this compound's role as a cationic polymerization initiator chemimpex.comntu.edu.sg, but detailed research findings specifically demonstrating its application in controlled cationic polymerization techniques, including data on molecular weight distribution or the synthesis of polymers with defined architectures using this specific compound, were not extensively available within the scope of the search results. Research in controlled cationic polymerization explores various initiator systems and conditions to minimize chain-transfer and termination reactions, facilitating the synthesis of polymers with predictable molecular weights and narrow polydispersities nih.govnih.govrsc.org.

Innovative Materials Science Applications

The application of this compound extends into the realm of materials science. chemimpex.comntu.edu.sg Its properties contribute to the development of materials with enhanced performance characteristics.

Development of Advanced Adhesives with Improved Chemical Resistance

The compound also finds application in the development of advanced adhesives, where it contributes to improved chemical resistance. chemimpex.comntu.edu.sg Adhesives are critical components in various industries, and their performance in challenging environments, particularly in the presence of chemicals, is paramount specialchem.commasterbond.com. Chemical resistance in adhesives is influenced by factors such as the polymer composition, crosslinking density, and the nature of the chemical environment specialchem.commasterbond.com. While this compound is indicated for use in developing adhesives with enhanced chemical resistance chemimpex.comntu.edu.sg, the provided search results did not include detailed research findings or data tables presenting specific adhesive formulations incorporating this compound or quantitative data on the improvement in chemical resistance when compared to adhesives without this compound. Evaluation of chemically resistant adhesives typically involves immersion tests in various chemical media to assess the retention of bonding strength and material integrity masterbond.commasterbond.com.

Mfcd00167753 in Biomedical Research Tools and Probes Development

Design and Synthesis of Biosensors

The design and synthesis of biosensors often require the stable immobilization of biological recognition elements onto a transducer surface. MFCD00167753 serves as a coupling reagent in this process. peptide.com

Glucose Dehydrogenase Biosensor Development

This compound finds application in the synthesis of glucose dehydrogenase biosensors. biosynth.com While specific detailed research findings on the performance characteristics of glucose dehydrogenase biosensors developed using this compound as the sole or primary coupling agent were not extensively detailed in the search results, its general role as a coupling reagent suggests its involvement in linking the glucose dehydrogenase enzyme or associated molecules to the biosensor platform. peptide.com

Electrochemical Sensing Platforms

This compound is utilized in the development of electrochemical sensing platforms, particularly in the context of creating self-assembled monolayers for electrochemical detection. biosynth.com It has been used in fabricating a reusable electrochemical immunosensor by facilitating the immobilization of a 3-aminophenylboronic acid conjugated thiol-mixed monolayer on a gold surface. oakwoodchemical.com This highlights its role in preparing the active surface of electrochemical sensors.

Immunoassay Technologies

In immunoassay technologies, the ability to effectively immobilize antibodies or antigens onto a solid support is critical for capturing target analytes. This compound acts as a coupling agent in this immobilization process. peptide.com

Piezoelectric Immunoassays for Analyte Detection

This compound has been specifically applied in the development of piezoelectric immunoassays for the detection of analytes such as cocaine. biosynth.com In one instance, it was used to synthesize a conjugate of benzoylecgonine-1,8-diamino-3,4-dioxaoctane (BZE-DADOO) with 11-mercaptomonoundecanoic acid (MUA). capes.gov.brnih.gov This conjugate was subsequently used to create a monolayer on the electrodes of a piezoelectric sensor, enabling the sensitive detection of cocaine through a competitive immunoassay format. capes.gov.brnih.gov

Detailed research findings from this application include:

Analyte Detected: Cocaine capes.gov.brnih.gov

Immobilized Molecule: Conjugate of benzoylecgonine-1,8-diamino-3,4-dioxaoctane (BZE-DADOO) and 11-mercaptomonoundecanoic acid (MUA), synthesized via TNTU. capes.gov.brnih.gov

Sensing Platform: Piezoelectric sensor with gold electrodes. capes.gov.brnih.gov

Assay Type: Competitive immunoassay. capes.gov.brnih.gov

Antibody Used: Sheep polyclonal antibody (IgG) against cocaine. capes.gov.brnih.gov

Detection Limit (LOD): 100 pmol/l (34 ng/l) achieved with sheep antibody (IgG) and smooth gold surfaces. capes.gov.brnih.gov

Analysis Time: 15 minutes per analysis. capes.gov.brnih.gov

Sensor Reusability: The measuring area of the sensor could be used more than 40 times without losing sensitivity. capes.gov.brnih.gov

These findings demonstrate the effectiveness of using this compound as a coupling agent to prepare functionalized surfaces for highly sensitive piezoelectric immunoassays.

Self-Assembled Monolayers for Biological Sensing

This compound is employed in the creation of self-assembled monolayers (SAMs) used in biological sensing applications. peptide.combiosynth.com Specifically, it has been utilized in the formation of SAMs for the electrochemical detection of glycated molecules. biosynth.com Its role as a coupling reagent facilitates the attachment of functional molecules to a substrate surface, forming an organized monolayer that can interact with biological analytes. peptide.comoakwoodchemical.com Furthermore, this compound has been used to immobilize a thiol-mixed monolayer on gold for the fabrication of electrochemical immunosensors, highlighting its contribution to the development of SAM-based biological sensing interfaces. oakwoodchemical.com

Enabling Strategies for Drug Delivery Systems Research

Based on the available search information, specific detailed research findings on the use of this compound as an enabling strategy directly within drug delivery systems research were not identified. While the compound's general application in organic synthesis and potential broad biomedical uses are noted, its specific role or investigation within the field of drug delivery systems was not elaborated upon in the provided search results.

Advanced Spectroscopic and Chromatographic Methodologies for Mfcd00167753 Analysis

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique used to determine the structure and dynamics of molecules. It is based on the principle that atomic nuclei with a non-zero spin will absorb and re-emit radiofrequency radiation when placed in a strong magnetic field. The specific frequencies at which absorption occurs (chemical shifts) and the splitting patterns of signals (coupling constants) provide detailed information about the types of atoms present, their chemical environment, and their connectivity within the molecule.

For a compound like MFCD00167753, various NMR experiments can be employed. Proton NMR (¹H NMR) is used to identify different types of hydrogen atoms and their neighboring environments psu.eduspectroscopyonline.comwashington.edu. Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton psu.edu. The presence of specific heteroatoms in this compound, such as fluorine and phosphorus (potentially from counterions or impurities), can be investigated using ¹⁹F NMR and ³¹P NMR spectroscopy, respectively psu.edu. Analysis of the chemical shifts, integration of peak areas (in ¹H NMR), multiplicity of signals, and coupling constants allows for the assignment of resonances to specific nuclei in the molecule and the complete or partial determination of its structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as IR and Raman spectroscopy, are complementary methods that provide information about the functional groups present in a molecule psu.eduspectroscopyonline.comwikipedia.org. These techniques measure the vibrations of chemical bonds.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the frequency of the radiation matches the frequency of a molecular vibration that causes a change in the molecule's dipole moment vscht.czlibretexts.orgspecac.com. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's functional group composition vscht.cz.

Raman spectroscopy, on the other hand, measures the inelastic scattering of light wikipedia.org. When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically (Raman scattering), with a shift in energy corresponding to the vibrational modes of the molecule wikipedia.org. Raman active vibrations are those that cause a change in the molecule's polarizability during the vibration. IR and Raman spectroscopy often provide complementary information because vibrations that are strong in IR may be weak in Raman, and vice versa, depending on the symmetry of the molecule and the nature of the bond vibrations. Analysis of the characteristic peaks in the IR and Raman spectra of this compound can help confirm the presence of key functional groups, such as carbonyls (from the dicarboximido group) and C-H stretches (from the norbornene and tetramethyluronium moieties).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identification and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions washington.eduaps.org. It is widely used for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

In a typical MS experiment, the sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with mass analyzers such as quadrupole, time-of-flight (TOF), or Orbitrap can be used. MS provides the molecular ion peak, which corresponds to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts per million (ppm) range mdpi.com. This high accuracy allows for the determination of the elemental composition of the molecular ion and fragment ions, which is invaluable for confirming the molecular formula of this compound (C₁₄H₂₀BF₄N₃O₃) and its fragments psu.edubiosynth.comspectroscopyonline.com. Analyzing the fragmentation pattern in MS/MS experiments (tandem mass spectrometry) can provide further structural details by breaking down the molecular ion into smaller, characteristic fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Vis spectroscopy involves measuring the absorption or transmission of light in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum openaccessjournals.comnih.govresearchgate.net. This technique is primarily used to study electronic transitions within a molecule.

Organic molecules with chromophores (functional groups that absorb UV or visible light) exhibit characteristic absorption bands in the UV-Vis spectrum nih.gov. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are indicative of the electronic structure and concentration of the analyte openaccessjournals.comresearchgate.netgaussian.com. For this compound, the presence of the norbornene ring with its double bond and the imido carbonyl groups might contribute to UV absorption. UV-Vis spectroscopy can be used for quantitative analysis to determine the concentration of this compound in a solution, assuming it has a measurable absorbance in the UV-Vis range. openaccessjournals.comresearchgate.netsielc.comspectrabase.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystalline structure of solid materials arxiv.orgnist.govrsc.org. When X-rays interact with a crystalline substance, they are diffracted by the electron clouds of the atoms. According to Bragg's Law, constructive interference occurs at specific angles, resulting in a unique diffraction pattern that is characteristic of the material's crystal lattice arxiv.orgresearchgate.net.

For this compound, if it exists in a crystalline form, single-crystal XRD can provide detailed information about the arrangement of atoms in the unit cell, bond lengths, bond angles, and intermolecular interactions ebsco.com. This provides a definitive 3D structure of the molecule in the solid state. Powder XRD can be used to identify the crystalline phases present in a polycrystalline sample and to determine parameters such as crystallite size and lattice strain arxiv.orgresearchgate.netiodp.org.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material lasurface.comxpsfitting.comntu.edu.tw. XPS analyzes the top few nanometers of a sample's surface.

Advanced Chromatographic Separation and Detection

Chromatographic methods are indispensable tools in chemical analysis, providing the means to separate complex mixtures into individual components for identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are two advanced techniques widely employed for the rigorous analysis of organic compounds, including coupling reagents like TNTU.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique utilized for analyzing a wide range of compounds, particularly those that are not easily volatilized. It is routinely applied for the identification, quantification, and purity assessment of pharmaceutical compounds and other chemicals thermofisher.com. The separation in HPLC is achieved by distributing the components of a sample between a stationary phase and a mobile phase pumped under high pressure chemimpex.com. Detection is typically performed using UV-Vis detectors, mass spectrometers, or other suitable detectors.

For this compound (TNTU), HPLC is a key technique for purity assessment. Reported specifications for TNTU indicate a purity of ≥ 99% as determined by HPLC manchesterorganics.com. This highlights the capability of HPLC to effectively separate TNTU from potential impurities, allowing for a quantitative determination of its purity level. The effectiveness of HPLC in purity assessment stems from its high resolving power, which enables the separation of structurally similar compounds and trace impurities that might not be detectable by less sophisticated methods thermofisher.com.

Beyond purity assessment, HPLC is also a valuable tool for reaction monitoring. Monitoring chemical reactions using techniques like HPLC provides real-time or near-real-time information on the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates and by-products manchesterorganics.combiosynth.com. This information is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring the efficient synthesis of the desired product manchesterorganics.com. While HPLC is broadly applied for reaction monitoring across various chemical syntheses manchesterorganics.combiosynth.combiosynth.com, specific detailed research findings on the application of HPLC for monitoring reactions explicitly involving TNTU were not extensively retrieved in the conducted searches. However, given TNTU's role as a coupling reagent in organic synthesis manchesterorganics.comfishersci.ca, HPLC would be a suitable method for monitoring the progress and purity of reactions where it is employed.

If specific data from HPLC analysis of TNTU or reactions involving TNTU were available, they could be presented in interactive data tables showing chromatographic parameters, retention times, peak areas, and calculated purity percentages or concentration changes over time during a reaction.

Gas Chromatography-Mass Spectrometry (GC/MS) in Derivatization Studies

Gas Chromatography-Mass Spectrometry (GC/MS) is another essential chromatographic technique, particularly effective for the separation and identification of volatile and semi-volatile compounds. GC separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides structural information by measuring the mass-to-charge ratio of fragmented ions fishersci.cavwr.comariboreagent.com.

For many compounds, including those with polar functional groups or high molecular weights, direct analysis by GC/MS can be challenging due to low volatility or thermal instability. In such cases, chemical derivatization is employed to transform the analyte into a more volatile and thermally stable derivative that is amenable to GC separation fishersci.cavwr.comariboreagent.com. Derivatization can also enhance detection sensitivity and improve chromatographic peak shape fishersci.ca. Common derivatization strategies include silylation, alkylation, and acylation, chosen based on the functional groups present in the analyte fishersci.ca.

GC/MS coupled with derivatization is widely used in various fields, including forensic science, environmental analysis, and the analysis of biological samples and complex reaction mixtures vwr.comariboreagent.comaksci.com. It allows for the identification and quantification of target compounds and their related substances, such as metabolites or reaction by-products vwr.comariboreagent.comaksci.com. For instance, GC/MS with derivatization has been successfully applied to analyze compounds like methanol (B129727) and amino acids in complex matrices vwr.comariboreagent.com.

While GC/MS is a powerful technique for analyzing organic compounds, and derivatization can extend its applicability to less volatile substances, specific detailed research findings on GC/MS derivatization studies solely focused on this compound (TNTU) were not retrieved in the conducted searches. However, depending on the volatility and thermal stability of TNTU itself or the products and by-products of reactions in which it is used, GC/MS, potentially coupled with an appropriate derivatization method, could be a valuable analytical approach.

If specific data from GC/MS analysis of derivatized TNTU or related compounds were available, they could be presented in interactive data tables detailing derivatization procedures, GC conditions, retention times, and mass spectral data (m/z values and relative abundances) for identified compounds.

Computational and Theoretical Chemistry Insights into Mfcd00167753

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental for understanding the electronic structure and reactivity of molecules. 3ds.commontana.edu

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio methods and Density Functional Theory (DFT) are widely used quantum chemical approaches. spbstu.ru3ds.comuni-mainz.demontana.edu Ab initio methods are based on first principles, while DFT methods approximate the electron correlation energy through functionals. spbstu.ru3ds.comuni-mainz.demontana.edu These methods can be applied to determine optimized molecular geometries, understand charge distribution, and analyze frontier molecular orbitals (e.g., HOMO and LUMO), which are crucial for predicting reactivity.

Prediction of Spectroscopic Parameters and Molecular Properties

Quantum chemical calculations can predict various spectroscopic parameters, such as vibrational frequencies (relevant for IR and Raman spectroscopy) and NMR chemical shifts. nih.govmpg.deresearchgate.netresearchgate.netmdpi.comnih.govucalgary.ca They can also be used to calculate molecular properties like dipole moments, polarizability, and molecular electrostatic potential surfaces, which provide insights into intermolecular interactions and reactivity. molinspiration.commolinspiration.comnodepit.comuni-mainz.denih.govgithub.io

Transition State Analysis and Reaction Energetics

Identifying and characterizing transition states is critical for understanding reaction mechanisms and kinetics. github.iouni-giessen.denih.govscm.comresearchgate.net Quantum chemical calculations can be used to locate transition states on the potential energy surface and calculate activation energies, providing insights into reaction pathways and rates. github.iowebassign.netuni-giessen.descm.comresearchgate.netchemrxiv.org Reaction energetics, including reaction enthalpies and free energies, can also be determined to assess the thermodynamic feasibility of transformations involving MFCD00167753. webassign.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. researchgate.netreadthedocs.ioarxiv.orgmpg.dersc.orgbiorxiv.orgmdpi.comresearchgate.netmddbr.euscipy.org By simulating the motion of atoms and molecules over time according to classical mechanics, MD can explore the conformational landscape of a molecule like this compound in different environments (e.g., in solution). nih.govresearchgate.netarxiv.orgmpg.debiorxiv.org This helps in understanding the flexibility of the molecule and identifying stable conformers.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling aim to develop predictive models that correlate chemical structure with biological activity or physicochemical properties, respectively. molinspiration.commolinspiration.comnih.govnih.govyoutube.comresearchgate.net

Development of Predictive Models for this compound-based Systems

While specific QSAR/QSPR models for this compound were not found, the principles of QSAR/QSPR could be applied to study series of related compounds or reactions involving this compound. By calculating molecular descriptors from the structure of this compound and related molecules, statistical models can be built to predict properties or activities, potentially guiding the design of new reagents or understanding their behavior in various applications. molinspiration.commolinspiration.comnih.govnih.govyoutube.comresearchgate.net

Application of Machine Learning in Chemical Space Exploration

The chemical compound identified by the MDL number this compound is known as O-(endo-5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) fishersci.ca. It is also referred to by synonyms such as TNTU and 2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate fishersci.cachemimpex.com. This compound has a CAS number of 125700-73-4 and a PubChem CID of 91634054 fishersci.cafishersci.ca. It is recognized as a versatile reagent frequently employed in organic synthesis and polymer chemistry chemimpex.com.

Structure Reactivity Relationship Srr and Rational Design of Mfcd00167753 Analogs

Identification of Key Structural Determinants for Coupling Efficiency

The coupling efficiency of MFCD00167753 (TNTU) is intrinsically linked to its molecular structure, which comprises a tetramethyluronium cation, an endo-5-norbornene-2,3-dicarboximido group, and a tetrafluoroborate (B81430) counterion guidechem.com. The tetramethyluronium cation serves as the activating moiety. In coupling reactions, this cation interacts with a carboxylic acid, activating it towards nucleophilic attack by an amine or other nucleophile. This activation is a crucial step for overcoming the energy barrier associated with amide or ester bond formation.

The endo-5-norbornene-2,3-dicarboximido group functions as the leaving group in these coupling reactions guidechem.com. The effectiveness of a coupling reagent is significantly influenced by the nature and leaving group ability of this component. A good leaving group facilitates the displacement by the incoming nucleophile, thereby promoting the formation of the desired bond. The specific structure of the norbornene dicarboximido moiety contributes to its properties as a leaving group within the context of uronium-based coupling reagents.

Design Principles for Enhancing Selectivity and Activity

Specific research findings detailing the rational design principles for enhancing the selectivity and activity of this compound (TNTU) analogs were not identified in the conducted search. While the general concept of structure-reactivity relationships is well-established in chemistry and is applied to design molecules with desired properties, information on targeted modifications to the TNTU structure for improved selectivity in specific coupling reactions or enhanced activity under particular conditions was not available within the scope of the search results.

Future Research Trajectories and Translational Perspectives

Integration of MFCD00167753 in Automated and Continuous Flow Synthesis

Automated and continuous flow synthesis techniques are gaining prominence in chemical manufacturing due to their potential for increased efficiency, safety, and reproducibility compared to traditional batch processes almacgroup.comstolichem.com. Continuous flow systems involve the continuous movement of reagents through a reactor, allowing for precise control over reaction parameters such as time, temperature, and mixing kilolabs.comnih.gov. This approach can lead to faster reaction times, improved yields, and reduced impurity formation stolichem.comnih.gov.

The integration of this compound into automated and continuous flow platforms represents a promising avenue for future research. Given its role as a reagent in various chemical transformations, particularly in the activation of carboxylic acids and amide formation, adapting its use to flow conditions could offer significant advantages chemimpex.com. Automated synthesis platforms are being developed to synthesize a wide range of organic molecules, and incorporating reagents like this compound into such systems could expand their capabilities researchgate.net. Research in this area would focus on optimizing reaction conditions, reactor design, and integration with in-line monitoring tools to achieve efficient and scalable syntheses using this compound in a continuous flow environment.

Exploration of this compound in New Catalytic Paradigms

This compound is known to serve as an effective initiator for cationic polymerization chemimpex.com. This catalytic activity suggests potential for exploring its role in other catalytic paradigms. Future research could investigate the application of this compound, or derivatives thereof, as catalysts or co-catalysts in a broader range of chemical reactions. This could include exploring its utility in areas such as:

Organocatalysis: Investigating if the inherent structure of this compound allows it to directly catalyze reactions without the need for metal centers.

Supported Catalysis: Immobilizing this compound onto solid supports to develop heterogeneous catalytic systems, which can offer advantages in terms of separation and recycling.

Synergistic Catalysis: Exploring the combined use of this compound with other catalytic species to achieve synergistic effects and enable new chemical transformations.

Research in this domain would involve mechanistic studies to understand the catalytic pathways and optimize catalytic activity and selectivity.

Emerging Applications in Advanced Functional Materials

The use of this compound as an initiator for cationic polymerization highlights its relevance in the synthesis of advanced polymer materials chemimpex.com. Future research can delve deeper into exploring its potential in creating polymers with tailored properties for specific applications. This could include:

Synthesis of Specialty Polymers: Developing polymers with enhanced thermal, mechanical, or electrical properties through controlled polymerization initiated by this compound.

Functional Coatings and Adhesives: Utilizing this compound in the development of high-performance coatings and adhesives with improved durability and chemical resistance chemimpex.com.

Biodegradable Polymers: Exploring the role of this compound in the synthesis of biodegradable polymers, contributing to the development of more sustainable materials chemimpex.com.

Polymer Brushes and Surface Modification: Applying this compound-initiated polymerization for the modification of surfaces and the creation of polymer brushes with specific functionalities.

Research in this area would involve tuning polymerization conditions to control polymer architecture, molecular weight, and material properties.

Expanding the Utility of this compound in Chemical Biology and Diagnostics

This compound's utility in organic synthesis, particularly in amide bond formation which is fundamental to peptide chemistry, suggests potential applications in chemical biology tcichemicals.com. Peptide coupling agents, including uronium salts like this compound, are crucial for synthesizing peptides and peptidomimetics tcichemicals.com.

Future research can focus on expanding the use of this compound in chemical biology and diagnostics by:

Peptide and Protein Modification: Investigating its application in the site-specific modification of peptides and proteins for studying protein function or creating bioconjugates.

Synthesis of Chemical Probes: Utilizing this compound in the synthesis of chemical probes for studying biological processes, such as enzyme inhibitors or fluorescent labels.

Development of Drug Delivery Systems: Exploring its potential in the creation of drug delivery systems, possibly through the synthesis of polymeric carriers or by facilitating the conjugation of therapeutic agents chemimpex.com.

Diagnostic Reagents: Investigating the incorporation of this compound into the synthesis of reagents for diagnostic assays, potentially through the functionalization of biomolecules or solid supports.

Research in this domain would require careful consideration of biocompatibility and the development of selective and efficient coupling strategies in complex biological environments.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing MFCD00167753, and how should they be applied?

To characterize this compound, employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, Fourier-transform infrared (FTIR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. Ensure sample purity (>95%) via high-performance liquid chromatography (HPLC) prior to analysis. For reproducibility, document solvent systems, temperature conditions, and calibration standards in line with protocols for analogous compounds .

Q. How should researchers design initial experiments to assess the solubility profile of this compound?

Use a tiered approach: (1) Screen solubility in common solvents (water, DMSO, ethanol) at 25°C using gravimetric analysis. (2) Quantify saturation points via UV-Vis spectroscopy or nephelometry. (3) Validate results with triplicate measurements and statistical analysis (e.g., ANOVA). Report solvent purity, agitation methods, and equilibration time to mitigate variability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow OSHA guidelines: Use fume hoods for powder handling, wear nitrile gloves and lab coats, and maintain a chemical hygiene plan. Conduct a risk assessment based on Safety Data Sheets (SDS), including reactivity with common lab reagents (e.g., acids, oxidizers). Document emergency procedures for spills and exposure .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal stability be systematically resolved?

Implement a multi-method validation framework:

- Compare thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) results under identical atmospheres (N₂ vs. air).

- Cross-reference with dynamic vapor sorption (DVS) data to assess moisture impact.

- Apply multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., heating rate, sample morphology) .

Q. What experimental strategies optimize this compound synthesis yield without compromising purity?

Utilize Design of Experiments (DoE) to evaluate parameters:

Q. How can computational modeling be integrated with experimental data to predict this compound’s reactivity?

Combine density functional theory (DFT) calculations for electronic structure analysis with molecular dynamics (MD) simulations to study solvent interactions. Validate predictions against kinetic studies (e.g., Arrhenius plots) and spectroscopic data. Use software suites like Gaussian or ORCA with benchmarking against known analogues .

Q. What methodologies address heterogeneous data quality in collaborative studies on this compound?

Establish a standardized data ontology:

- Define metadata requirements (e.g., instrument calibration logs, batch-specific impurities).

- Use centralized repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) principles.

- Apply inter-laboratory cross-validation protocols, including blinded sample exchanges .

Methodological Considerations

Q. How should researchers statistically analyze dose-response relationships involving this compound?

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via R² and Akaike Information Criterion (AIC). For outliers, apply Grubbs’ test or robust regression. Report confidence intervals and effect sizes (e.g., EC₅₀) to ensure reproducibility .

Q. What steps ensure ethical compliance in studies involving this compound and biological systems?

- Obtain IRB/IACUC approval for in vitro/in vivo work.

- Adhere to ARRIVE guidelines for experimental design transparency.

- Disclose conflicts of interest and data ownership in publications .

Data Management and Reproducibility

Q. How can machine learning enhance structure-property predictions for this compound derivatives?

Train models on curated datasets (e.g., ChEMBL, PubChem) using features like molecular descriptors or graph-based representations (e.g., graph neural networks). Validate via k-fold cross-validation and external test sets. Open-source code and hyperparameters to facilitate replication .

Q. What practices mitigate batch-to-batch variability in this compound production for longitudinal studies?

- Implement quality-by-design (QbD) principles during synthesis.

- Characterize each batch with orthogonal techniques (XRD for crystallinity, DLS for particle size).

- Archive aliquots under inert atmospheres (-20°C) with stability-indicating assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.